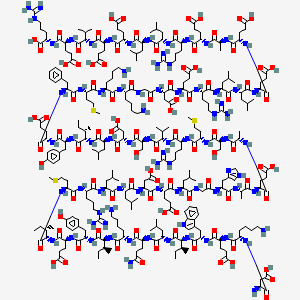

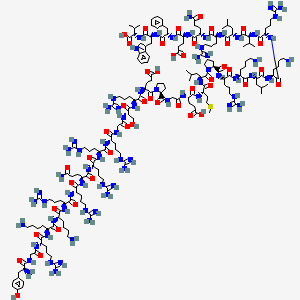

H-Asp-Lys-Glu-Trp-Ile-Leu-Gln-Lys-Ile-Tyr-Glu-Ile-Met-Arg-Leu-Leu-Asp-Glu-Leu-Gly-His-Ala-Glu-Ala-Ser-Met-Arg-Val-Ser-Asp-Leu-Ile-Tyr-Glu-Phe-Met-Lys-Lys-Gly-Asp-Glu-Arg-Leu-Leu-Glu-Glu-Ala-Glu-Arg-Leu-Leu-Glu-Glu-Val-Glu-Arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LCB1 : est un peptide synthétique qui se lie fortement au domaine de liaison de l'ACE2 de la protéine de pointe du SARS-CoV-2. Il bloque efficacement l'entrée du SARS-CoV-2 in vitro . La séquence peptidique a été obtenue à partir du tableau supplémentaire S2 de l'article original.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : LCB1 est un dérivé peptidique. Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour sa préparation ne sont pas largement documentées. Il est crucial de noter que LCB1 est un produit de synthèse chimique.

Méthodes de production industrielle : Les informations concernant les méthodes de production industrielle à grande échelle pour LCB1 sont limitées en raison de son utilisation spécialisée dans la recherche et les applications thérapeutiques.

Analyse Des Réactions Chimiques

Types de réactions : LCB1 ne subit pas de réactions chimiques importantes au-delà de ses interactions de liaison avec la protéine de pointe du SARS-CoV-2. Son rôle principal est d'inhiber l'entrée virale.

Réactifs et conditions courants : Étant donné que LCB1 est un peptide, il ne participe pas aux réactions organiques typiques. Au lieu de cela, sa conception se concentre sur des motifs de liaison spécifiques.

Principaux produits : LCB1 lui-même est le principal produit, aucun sous-produit significatif n'ayant été signalé.

4. Applications de la recherche scientifique

LCB1 trouve des applications dans divers domaines scientifiques :

Virologie : En tant qu'inhibiteur de l'entrée du SARS-CoV-2, LCB1 contribue à la recherche antivirale.

Médecine : Les chercheurs explorent son potentiel en tant qu'agent thérapeutique pour le COVID-19.

Biotechnologie : Les propriétés de liaison de LCB1 inspirent le développement de nouvelles stratégies antivirales.

5. Mécanisme d'action

Le mécanisme de LCB1 implique la liaison au domaine de liaison de l'ACE2 de la protéine de pointe du SARS-CoV-2. Ce faisant, il empêche l'entrée virale dans les cellules hôtes. Les cibles moléculaires sont la protéine de pointe et les récepteurs ACE2.

Applications De Recherche Scientifique

LCB1 finds applications in various scientific fields:

Virology: As an inhibitor of SARS-CoV-2 entry, LCB1 contributes to antiviral research.

Medicine: Researchers explore its potential as a therapeutic agent for COVID-19.

Biotechnology: LCB1’s binding properties inspire the development of novel antiviral strategies.

Mécanisme D'action

LCB1’s mechanism involves binding to the ACE2 binding domain of the SARS-CoV-2 spike protein. By doing so, it prevents viral entry into host cells. The molecular targets are the spike protein and ACE2 receptors.

Comparaison Avec Des Composés Similaires

LCB1 se distingue par son ciblage spécifique du SARS-CoV-2. Des composés similaires comprennent d'autres peptides et inhibiteurs antiviraux, mais aucun ne correspond aux propriétés de liaison précises de LCB1.

Propriétés

Formule moléculaire |

C301H485N79O94S3 |

|---|---|

Poids moléculaire |

6811 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C301H485N79O94S3/c1-37-157(27)239(378-271(448)194(92-105-232(410)411)352-282(459)210(132-166-74-78-170(384)79-75-166)371-294(471)240(158(28)38-2)377-269(446)177(66-49-53-112-305)338-256(433)182(80-93-218(307)385)346-275(452)206(128-153(19)20)370-293(470)241(159(29)39-3)380-287(464)211(133-167-139-324-173-62-45-44-61-171(167)173)367-264(441)189(87-100-227(400)401)344-251(428)175(64-47-51-110-303)335-246(423)172(306)135-233(412)413)292(469)356-197(108-120-477-36)267(444)341-180(69-56-115-321-299(312)313)255(432)361-204(126-151(15)16)278(455)364-205(127-152(17)18)279(456)368-214(137-235(416)417)284(461)351-190(88-101-228(402)403)262(439)358-199(121-146(5)6)248(425)326-142-219(386)331-212(134-168-140-318-145-327-168)272(449)330-162(32)244(421)333-183(81-94-221(388)389)249(426)329-163(33)245(422)373-216(143-381)288(465)354-196(107-119-476-35)266(443)342-181(70-57-116-322-300(314)315)268(445)375-238(156(25)26)291(468)374-217(144-382)289(466)369-215(138-236(418)419)285(462)365-207(129-154(21)22)286(463)379-242(160(30)40-4)295(472)372-209(131-165-72-76-169(383)77-73-165)281(458)349-191(89-102-229(404)405)263(440)366-208(130-164-59-42-41-43-60-164)280(457)353-195(106-118-475-34)265(442)337-176(65-48-52-111-304)252(429)336-174(63-46-50-109-302)247(424)325-141-220(387)332-213(136-234(414)415)283(460)350-186(84-97-224(394)395)258(435)340-179(68-55-114-320-298(310)311)254(431)360-203(125-150(13)14)277(454)362-200(122-147(7)8)273(450)347-187(85-98-225(396)397)259(436)343-184(82-95-222(390)391)250(427)328-161(31)243(420)334-185(83-96-223(392)393)257(434)339-178(67-54-113-319-297(308)309)253(430)359-202(124-149(11)12)276(453)363-201(123-148(9)10)274(451)348-188(86-99-226(398)399)260(437)345-193(91-104-231(408)409)270(447)376-237(155(23)24)290(467)355-192(90-103-230(406)407)261(438)357-198(296(473)474)71-58-117-323-301(316)317/h41-45,59-62,72-79,139-140,145-163,172,174-217,237-242,324,381-384H,37-40,46-58,63-71,80-138,141-144,302-306H2,1-36H3,(H2,307,385)(H,318,327)(H,325,424)(H,326,425)(H,328,427)(H,329,426)(H,330,449)(H,331,386)(H,332,387)(H,333,421)(H,334,420)(H,335,423)(H,336,429)(H,337,442)(H,338,433)(H,339,434)(H,340,435)(H,341,444)(H,342,443)(H,343,436)(H,344,428)(H,345,437)(H,346,452)(H,347,450)(H,348,451)(H,349,458)(H,350,460)(H,351,461)(H,352,459)(H,353,457)(H,354,465)(H,355,467)(H,356,469)(H,357,438)(H,358,439)(H,359,430)(H,360,431)(H,361,432)(H,362,454)(H,363,453)(H,364,455)(H,365,462)(H,366,440)(H,367,441)(H,368,456)(H,369,466)(H,370,470)(H,371,471)(H,372,472)(H,373,422)(H,374,468)(H,375,445)(H,376,447)(H,377,446)(H,378,448)(H,379,463)(H,380,464)(H,388,389)(H,390,391)(H,392,393)(H,394,395)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,473,474)(H4,308,309,319)(H4,310,311,320)(H4,312,313,321)(H4,314,315,322)(H4,316,317,323)/t157-,158-,159-,160-,161-,162-,163-,172-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,237-,238-,239-,240-,241-,242-/m0/s1 |

Clé InChI |

NDMHMGNPFJKEIS-HNVXLNGZSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

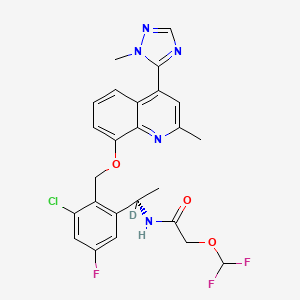

![2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821507.png)

![5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B10821518.png)

![7-methoxy-3-methyl-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-yl]-1H-quinolin-4-one](/img/structure/B10821527.png)

![5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B10821531.png)

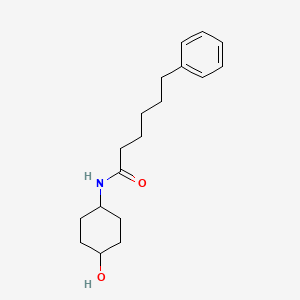

![benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10821532.png)

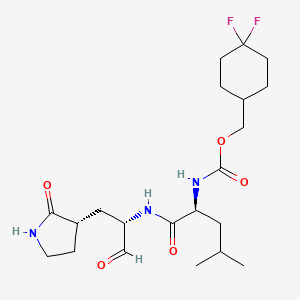

![benzyl N-[(1S)-2-tert-butoxy-1-[[(1S)-1-(cyclohexylmethyl)-2-[[(1S)-1-formyl-2-(2-oxopyrrolidin-3-yl)ethyl]amino]-2-oxo-ethyl]carbamoyl]propyl]carbamate](/img/structure/B10821539.png)

![2-[(13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821550.png)

![3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium](/img/structure/B10821562.png)

![Benzamide, 2-fluoro-N-[(1R)-1-[[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]carbonyl]-2-methylpropyl]-5-(trifluoromethyl)-](/img/structure/B10821563.png)

![1-(4-Fluorophenyl)-4-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]piperazine](/img/structure/B10821571.png)